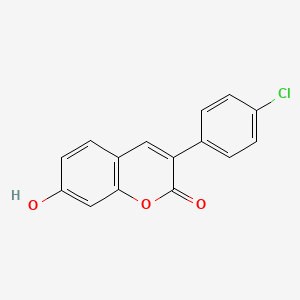
3-(4-Chlorophenyl)-7-hydroxychromen-2-one
説明
Chemical compounds like “3-(4-Chlorophenyl)-7-hydroxychromen-2-one” typically belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that has atoms of at least two different elements as members of the ring .
Synthesis Analysis
The synthesis of such compounds often involves reactions like condensation, substitution, or addition, which are common in organic chemistry. The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of a compound like “3-(4-Chlorophenyl)-7-hydroxychromen-2-one” would likely involve aromatic rings due to the presence of the phenyl group, and possibly a cyclic ester or lactone due to the “chromen-2-one” moiety .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the hydroxy group (-OH) is a common site for reactions such as esterification or dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(4-Chlorophenyl)-7-hydroxychromen-2-one” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Nonlinear Optics
The compound has been studied for its significant electro-optic properties . It has been found to have potential applications in nonlinear optics, confirmed by second and third harmonic generation studies . The static and dynamic polarizability of this compound are found to be many-fold higher than that of urea .
Optoelectronic Device Fabrication
The material possesses superior properties and could be applied in optoelectronic device fabrications . This includes applications such as optical switching, optical logic, memory devices, and signal processing .
Organic Molecules Modification
This compound is a potential candidate for modifying and improving linear and nonlinear optical properties . This is due to its many delocalized
π\piπ
-electrons attached to donor and acceptor groups, which provide easy charge transfer for first-order polarizability .Second Harmonic Generation
The compound has been found to show a rise in second harmonic generation (SHG) efficiency . This makes it a valuable material for applications that require SHG .
Catalyst for Various Reactions
Although not directly related to “3-(4-Chlorophenyl)-7-hydroxychromen-2-one”, similar compounds like “2,3-Bis(4-chlorophenyl)-2-butenedinitrile” have been used as a catalyst for a variety of reactions, such as Diels-Alder reactions. It’s possible that “3-(4-Chlorophenyl)-7-hydroxychromen-2-one” might have similar applications.
Polymerization Agent
Again, similar compounds have been used as a polymerization agent. This suggests that “3-(4-Chlorophenyl)-7-hydroxychromen-2-one” could potentially be used in similar applications.
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or target. Without specific information on “3-(4-Chlorophenyl)-7-hydroxychromen-2-one”, it’s difficult to provide an accurate mechanism of action .
Safety and Hazards
特性
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-11-4-1-9(2-5-11)13-7-10-3-6-12(17)8-14(10)19-15(13)18/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMAXWFBDUTNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228790 | |
| Record name | 3-(4-Chlorophenyl)-7-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-7-hydroxychromen-2-one | |
CAS RN |
20050-82-2 | |
| Record name | 3-(4-Chlorophenyl)-7-hydroxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20050-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-7-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




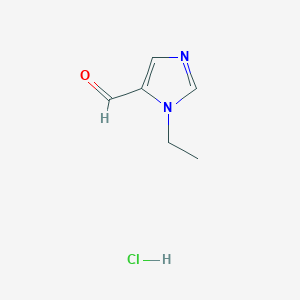

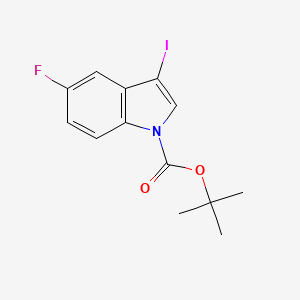

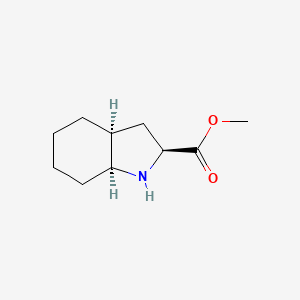
![(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3040355.png)
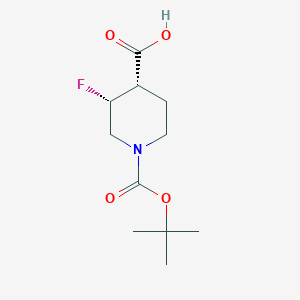
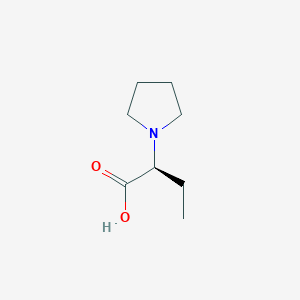
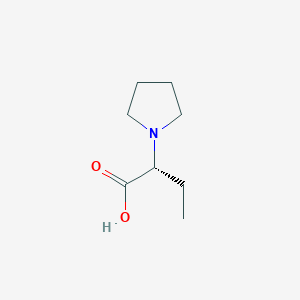
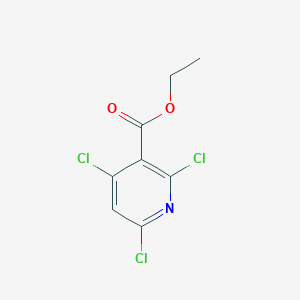

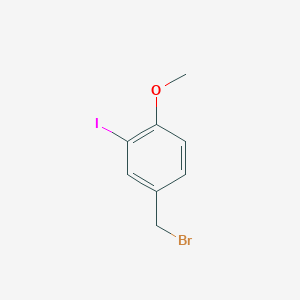
![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)